3-Chloroquinoxalin-2-ol

説明

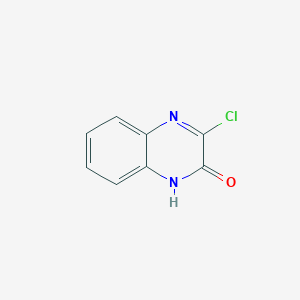

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHQFFWUHBKRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307222 | |

| Record name | 3-chloro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35676-70-1 | |

| Record name | 35676-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 Chloroquinoxalin 2 Ol

Nucleophilic Substitution Reactions at the C-3 Position

The chlorine atom at the C-3 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution, a reaction of significant utility in the synthesis of diverse quinoxaline derivatives. This reactivity is enhanced by the presence of the aza nitrogens in the heterocyclic ring, which can stabilize the intermediate formed during the substitution process. nih.gov The general mechanism for nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity of the ring.

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides, leading to the formation of 3-amino, 3-thio, and 3-alkoxyquinoxalin-2-ol derivatives, respectively. The reaction conditions, such as solvent, temperature, and the presence of a base, can influence the reaction rate and yield. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under neutral, acidic, and basic conditions, demonstrating the significant role of catalysis in these transformations. researchgate.net

The nature of the substituent on the quinoline (B57606) ring can also affect the reactivity of the C-4 chloro group towards nucleophiles. researchgate.netmdpi.com While 2-chloroquinoline (B121035) exhibits different reactivity compared to 4-chloroquinoline (B167314) in nucleophilic substitution reactions, the underlying principles of activation by the ring nitrogens are similar. researchgate.net The leaving group's ability also plays a crucial role in these substitution reactions. mdpi.com

Interactive Table: Examples of Nucleophilic Substitution Reactions at C-3

| Nucleophile | Product | Reaction Conditions |

| Amine (R-NH₂) | 3-Aminoquinoxalin-2-ol derivative | Varies (e.g., heating in a suitable solvent) |

| Thiol (R-SH) | 3-Thioquinoxalin-2-ol derivative | Often in the presence of a base |

| Alkoxide (R-O⁻) | 3-Alkoxyquinoxalin-2-ol derivative | Basic conditions |

| Hydrazine | 3-Hydrazinoquinoxalin-2-ol | Typically requires heating |

| 1,2,4-Triazole | 3-(1H-1,2,4-triazol-1-yl)quinoxalin-2-ol | Can be performed under neutral, acidic, or basic conditions researchgate.net |

Functionalization of the Hydroxyl Group at C-2

The hydroxyl group at the C-2 position of 3-chloroquinoxalin-2-ol offers another site for chemical modification. This group can undergo O-alkylation to form ether derivatives. For instance, the reaction with alkyl halides in the presence of a base can yield 2-alkoxy-3-chloroquinoxalines. This functionalization can be a key step in the synthesis of more complex molecules. An example is the synthesis of 4-(2-methylquinoxaline-3-yloxy)benzaldehyde, where the C-2 hydroxyl group is converted to an ether linkage. mdpi.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the quinoxaline system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com

The directing effect of the substituents on the quinoxaline ring is crucial in determining the position of substitution. The heterocyclic part of the molecule generally deactivates the benzene ring towards electrophilic attack. However, substitution can still occur under appropriate conditions. For example, sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃). libretexts.org Halogenation can be carried out using a halogen in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com

The position of electrophilic attack (typically at C-5, C-6, C-7, or C-8) is governed by the electronic effects of the substituents on both the benzene and pyrazine (B50134) rings. The presence of the chloro and hydroxyl groups, as well as the nitrogen atoms in the pyrazine ring, will influence the electron density at different positions of the benzene ring, thereby directing the incoming electrophile.

Oxidation and Reduction Reactions

The quinoxaline ring system can participate in both oxidation and reduction reactions. Oxidation can lead to the formation of N-oxides. For instance, treatment of quinoxaline derivatives with oxidizing agents like hydrogen peroxide can yield quinoxaline-N-oxides. sapub.org

Reduction of the quinoxaline ring can also be achieved. For example, catalytic hydrogenation (e.g., using H₂/Pd/C) can lead to the reduction of the pyrazine ring, yielding tetrahydroquinoxaline derivatives. sapub.org The specific products formed will depend on the reaction conditions and the nature of the reducing agent.

Rearrangement Reactions

While specific examples of rearrangement reactions involving this compound are not extensively documented in the provided search results, rearrangement reactions are a known class of transformations in heterocyclic chemistry. byjus.com These reactions often involve the migration of an atom or group within the molecule to form a structural isomer. Common types of rearrangements include the Beckmann, Hofmann, and Curtius rearrangements, which typically involve intermediates like oximes, amides, or acyl azides, respectively. byjus.com For a compound like this compound, derivatization to introduce suitable functional groups would be a prerequisite for it to undergo such classical rearrangement reactions.

Derivatization Strategies for Enhanced Bioactivity

The this compound scaffold is a valuable starting material for the synthesis of new compounds with potential biological activity. Derivatization strategies often focus on introducing various functional groups at different positions of the quinoxaline ring to modulate the compound's properties.

A key strategy for enhancing bioactivity is the formation of carboxamide derivatives. This can be achieved by first converting the hydroxyl group at C-2 to a carboxylic acid functionality, or by introducing a carboxylic acid group at another position on the quinoxaline ring. For example, quinoxaline-2-carboxylic acid can be synthesized and subsequently converted to its corresponding carboxamide. sapub.org A robust synthetic route has been developed for the parallel synthesis of diverse 2-carboxamide-3-amino-substituted quinoxalines, highlighting the importance of this class of derivatives. nih.gov The synthesis often involves the reaction of a quinoxaline carboxylic acid with an amine in the presence of a coupling agent. These carboxamide derivatives have been investigated for various biological activities.

Conjugation with Other Heterocyclic Systems (e.g., Acridine)

The direct conjugation of this compound with acridine (B1665455) is not extensively documented in readily available scientific literature. While the synthesis of various quinoxaline derivatives and acridine-based conjugates are individually well-established fields, specific methods for the direct coupling of these two heterocyclic systems are not prominently reported. The synthesis of acridine and its analogues has been a subject of interest for many years due to their presence in natural products and their wide range of pharmacological activities ptfarm.pl. Similarly, numerous synthetic routes have been developed for quinoxaline derivatives to explore their therapeutic potential nih.gov. However, the specific reaction between a chloroquinoxaline derivative like this compound and an acridine moiety to form a direct conjugate appears to be a specialized area of research that is not broadly covered in the reviewed literature.

Thiosulfonate Derivative Synthesis

The synthesis of thiosulfonate derivatives of the quinoxaline scaffold, specifically S-(3-chloroquinoxalin-2-yl) esters of thiosulfonic acids, has been reported, primarily utilizing 2,3-dichloroquinoxaline (B139996) as the starting material. This transformation provides a pathway to novel sulfur-containing heterocyclic compounds with potential biological activities.

The general method involves the reaction of 2,3-dichloroquinoxaline with various alkane- and arenethiosulfonate salts. The reaction outcome is highly dependent on the solvent used. In aprotic solvents such as acetone, the reaction yields the desired S-(3-chloroquinoxalin-2-yl) thiosulfonates in moderate yields. This reaction proceeds via the nucleophilic substitution of one of the chlorine atoms on the quinoxaline ring by the thiosulfonate anion.

However, when the reaction is conducted in N,N-dimethylformamide (DMF), a different product is formed. At elevated temperatures (65-70°C), instead of the expected substitution, the reaction proceeds to give 5a,13a-dihydro-1,4-dithiinodi[2,3-b]quinoxaline researchgate.net. This highlights the critical role of solvent choice in directing the reaction pathway.

An attempt to prepare S-(3-chloroquinoxalin-2-yl) ester of 4-acetylaminobenzenethiosulfonic acid by reacting sodium 4-acetylaminobenzenethiosulfonate with 2,3-dichloroquinoxaline in anhydrous DMF at 20°C showed no substitution of the chlorine atoms researchgate.net. This further underscores the specific conditions required for the successful synthesis of these thiosulfonate derivatives.

The optimization of reaction conditions is crucial for obtaining the desired thiosulfonate derivatives. These compounds are of interest as they are considered low-toxic substances with a broad spectrum of potential biological actions, including antimicrobial and antioxidant properties researchgate.net.

Table 1: Synthesis of S-(3-Chloroquinoxalin-2-yl) Thiosulfonates

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Outcome |

| 2,3-Dichloroquinoxaline | Alkane/Arenethiosulfonate Salts | Acetone | Reflux | S-(3-chloroquinoxalin-2-yl) thiosulfonates | Moderate Yield |

| 2,3-Dichloroquinoxaline | Sodium 4-acetylaminobenzenethiosulfonate | Anhydrous DMF | 65-70°C | 5a,13a-dihydro-1,4-dithiinodi[2,3-b]quinoxaline | Unexpected cyclization product researchgate.net |

| 2,3-Dichloroquinoxaline | Sodium 4-acetylaminobenzenethiosulfonate | Anhydrous DMF | 20°C | No reaction | No substitution observed researchgate.net |

Pharmacological and Biological Investigations of 3 Chloroquinoxalin 2 Ol and Its Derivatives

Antimicrobial Activities

The quinoxaline (B1680401) nucleus is a foundational structure for various compounds exhibiting a broad spectrum of antimicrobial properties. mdpi.com

Derivatives of quinoxaline have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. For instance, certain 2,3-substituted quinoxalines have shown significant inhibitory effects on Bacillus sphaericus and Escherichia coli.

Numerous studies have synthesized and evaluated new quinoxaline derivatives for their antibacterial action. One such study reported that compounds derived from 2-chloro-3-methylquinoxaline (B189447) showed activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). Symmetrically disubstituted quinoxalines, in particular, have demonstrated notable antibacterial activity.

Further research into 3-hydrazino-quinoxaline derivatives identified specific compounds (5a and 5b) with remarkable activity against Escherichia coli and Staphylococcus aureus. However, these same compounds showed no significant effect against Pseudomonas aeruginosa. In a study of C-2 amine-substituted quinoxaline analogues, several compounds displayed good to moderate antibacterial activity with specific Minimum Inhibitory Concentrations (MICs) documented.

Below is a table summarizing the antibacterial activity of selected quinoxaline derivatives:

Antibacterial Activity of Quinoxaline Derivatives (MIC in μg/mL)| Compound | S. aureus | B. subtilis | MRSA | E. coli |

|---|---|---|---|---|

| 5m | 4 | 8 | 8 | 4 |

| 5n | 8 | 16 | 16 | 8 |

| 5o | 16 | 32 | 32 | 16 |

| 5p | 4 | 8 | 8 | 4 |

Data sourced from studies on C-2 amine-substituted quinoxaline analogues.

The antifungal potential of quinoxaline derivatives has been another key area of investigation. Compounds such as 2-Chloro-3-hydrazinylquinoxaline have demonstrated noteworthy effectiveness against various strains of Candida and Aspergillus species. rsc.org Specifically, this compound showed heightened efficacy against Candida krusei isolates, though its performance against Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris was more variable. rsc.org It also showed varied efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, with no effect observed against Aspergillus brasiliensis. rsc.org

Another derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than the conventional antifungal drug Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. Its effectiveness against Candida tropicalis isolates varied.

Research on 3-hydrazino-quinoxaline derivatives also revealed compounds with significant activity against Candida albicans. Furthermore, some symmetrically disubstituted quinoxalines and a pentacyclic derivative have been noted for their considerable antifungal activity.

Quinoxaline derivatives have emerged as a class of compounds with significant antiviral potential, particularly against respiratory pathogens. wisdomlib.org Studies have shown that these compounds can be potent inhibitors of various viruses. For example, an indolo[2,3-b]quinoxaline hybrid demonstrated efficacy against the H1N1 strain of the influenza virus, with a half-maximal inhibitory concentration (IC₅₀) of 0.2164 μM.

Other research has focused on derivatives of rupestonic acid containing a 1,2,3-triazole moiety, which were tested against several strains of influenza A (including oseltamivir-resistant H1N1 and H3N2) and influenza B. Several of these compounds were active against the H1N1 strain, with one being as active as the reference drugs Oseltamivir and Ribavirin. nih.gov A significant number of these derivatives also showed activity against influenza B virus, with some demonstrating better activity than Ribavirin. nih.gov

The anti-parasitic properties of quinoxaline derivatives have been explored against several human pathogens, including those responsible for malaria and leishmaniasis.

Research into quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has identified compounds with potent activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.comresearchgate.net Compounds 1a and 2a were found to be the most active, and structure-activity relationship studies highlighted the importance of an enone moiety attached to the quinoxaline ring for anti-plasmodial activity. mdpi.comresearchgate.net Further studies on anti-schistosomal quinoxaline compounds revealed that a subset possesses highly potent antimalarial activity, with IC₅₀ values in the single-digit nanomolar range. nih.gov

Derivatives have also been tested against Leishmania species. nih.govscholaris.ca Ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives were evaluated for their activity against Leishmania amazonensis amastigotes. scholaris.ca Additionally, 2,3-diarylsubstituted quinoxaline derivatives, specifically LSPN329 and LSPN331, showed significant selectivity against both promastigotes and intracellular amastigotes of L. amazonensis and demonstrated effectiveness in a murine model of cutaneous leishmaniasis. nih.gov Other studies have reported the activity of quinoxaline derivatives against Leishmania donovani and Leishmania infantum. mdpi.comnih.gov

Anticancer and Antitumor Research

Quinoxaline derivatives are recognized as a promising scaffold for the development of new anticancer agents, with numerous studies investigating their cytotoxic effects on various cancer cell lines. nih.govresearchgate.netmdpi.com

Multiple series of quinoxaline derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, including HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma). nih.govresearchgate.netmdpi.com

In one study, several quinoxaline derivatives bearing urea (B33335), thiourea, and benzamide (B126) moieties were tested. nih.govresearchgate.net Compound VIIIc, a urea derivative, showed the best activity against HCT116 and MCF-7 cell lines with IC₅₀ values of 2.5 µM and 9 µM, respectively. nih.gov Another compound, XVa, which has a benzamide moiety, also exhibited good anticancer activity against both cell lines with IC₅₀ values of 4.4 µM (HCT116) and 5.3 µM (MCF-7). nih.gov

A separate review highlighted a compound with a chloro-substitution on a phenyl ring (compound 11) that showed excellent activity against HCT116 (IC₅₀ = 2.5 μM) and MCF-7 (IC₅₀ = 9 μM). mdpi.com Another compound from the same series demonstrated strong results against both HCT116 and MCF-7 with an IC₅₀ of 4.4 μM for both. mdpi.com

Research on 2-oxo-3-phenylquinoxaline derivatives identified compound 7j as having a potent cytotoxic effect on HCT-116 cells, with an IC₅₀ value of 26.75 ± 3.50 μg/mL. nih.gov This compound induced notable morphological changes, nuclear disintegration, and chromatin fragmentation, all indicative of apoptosis. nih.gov Other studies have also identified potent quinoxaline derivatives against MCF-7, with some showing IC₅₀ values as low as 2.2 nM and 2.61 µM. mdpi.comekb.eg

Below is a data table summarizing the cytotoxic activity of selected quinoxaline derivatives on HCT116 and MCF-7 cell lines.

Cytotoxic Activity of Quinoxaline Derivatives (IC₅₀ in µM)| Compound | HCT116 (Colon) | MCF-7 (Breast) |

|---|---|---|

| VIIIc | 2.5 | 9 |

| XVa | 4.4 | 5.3 |

| Compound 11 | 2.5 | 9 |

| Compound 12 | 4.4 | 4.4 |

Data sourced from multiple studies on anticancer quinoxaline derivatives. nih.govmdpi.com

Mechanisms of Anticancer Action

Derivatives of 3-chloroquinoxalin-2-ol have been investigated for their potential as anticancer agents, with research pointing towards several mechanisms of action, including the induction of apoptosis and cell cycle arrest.

One area of investigation has been into 3-(chloroquinoxalin-2-yl)amino derivatives. In a study evaluating a series of these compounds, a derivative designated as compound XVa demonstrated significant anticancer activity against the HCT116 human colon carcinoma cell line, with an IC50 value of 4.4 µM. nih.gov This highlights the potential of the 3-chloroquinoxaline core in designing new anticancer agents.

Other related quinoxaline derivatives have also shown promise. For instance, a quinoxaline compound, GK13 , was identified as a competitive inhibitor of transglutaminase 2 (TGase 2), an enzyme implicated in pro-survival and anti-apoptotic pathways in cancer. unav.edu The inhibition of TGase 2 by GK13 suggests a potential mechanism for the anticancer activity of quinoxaline derivatives. unav.edu

Furthermore, broader studies on quinoxaline derivatives have revealed their ability to induce cell cycle arrest and apoptosis. Some 2-substituted-quinoxaline analogs have been shown to cause cell cycle arrest at the G1 and G2/M phases and trigger apoptosis in breast cancer cell lines. nih.gov Mechanistic studies have pointed to the suppression of topoisomerase II and EGFR activity as potential pathways for these effects. nih.gov While not exclusively focused on this compound derivatives, these findings provide a basis for the potential mechanisms of action for this class of compounds.

Research into other structurally similar compounds, such as 3-phenyl-2-sulfanyl quinoxaline derivatives, has also provided insights. These compounds have exhibited promising anticancer activity, with in silico studies suggesting a possible mode of action through allosteric inhibition of human thymidylate synthase (hTS). nih.gov

Table 1: Anticancer Activity of a 3-(Chloroquinoxalin-2-yl)amino Derivative

| Compound | Cell Line | IC50 (µM) |

| Compound XVa | HCT116 (Human Colon Carcinoma) | 4.4 |

Data sourced from a study on the design and synthesis of new quinoxaline derivatives as anticancer agents. nih.gov

Neuroprotective and Neurological Applications

A significant area of pharmacological investigation for derivatives of this compound has been their activity as serotonin (B10506) (5-HT) receptor antagonists, particularly at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are used as antiemetics.

A series of 3-chloroquinoxaline-2-carboxamides, which are direct derivatives of this compound, have been synthesized and evaluated for their 5-HT3 receptor antagonistic properties. nih.gov The synthesis involved the condensation of 3-chloro-2-quinoxaloylchloride with various Mannich bases of p-aminophenol. nih.gov The resulting compounds were tested for their ability to antagonize the effects of the 5-HT3 agonist, 2-methyl-5-HT, in an ex vivo preparation of guinea pig ileum. nih.gov

One compound from this series, compound 3g , demonstrated notable 5-HT3 antagonistic activity with a pA2 value of 6.4. nih.gov This is comparable to the well-established 5-HT3 antagonist, Ondansetron, which has a pA2 value of 6.9. nih.gov Other compounds in the series also showed mild to moderate antagonistic activity. nih.gov These findings underscore the potential of the 3-chloroquinoxaline scaffold in the development of new 5-HT3 receptor antagonists.

Table 2: 5-HT3 Receptor Antagonistic Activity of a 3-Chloroquinoxaline-2-carboxamide Derivative

| Compound | Agonist | Preparation | pA2 Value |

| Compound 3g | 2-methyl-5-HT | Guinea pig ileum longitudinal muscle-myenteric plexus | 6.4 |

| Ondansetron (Standard) | 2-methyl-5-HT | Guinea pig ileum longitudinal muscle-myenteric plexus | 6.9 |

Data from a study on the pharmacophore-based synthesis of 3-chloroquinoxaline-2-carboxamides as 5-HT3 receptor antagonists. nih.gov

While the broader class of quinoxaline derivatives has been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, specific studies on derivatives of this compound are limited in the available scientific literature. Research on quinoxaline compounds has indicated that they can act as high-affinity antagonists at the glycine (B1666218) binding site associated with the NMDA receptor. nih.gov This modulation can inhibit glutamate-stimulated responses. nih.gov However, direct evidence and detailed structure-activity relationships for this compound derivatives in this context are not extensively documented.

Anti-inflammatory and Analgesic Properties

The investigation into the anti-inflammatory and analgesic properties of this compound derivatives is an emerging area. While broader studies on quinoxaline derivatives have shown promising results, specific data for derivatives of this compound are not yet widely available.

Research on structurally related compounds, such as 2-chloro-3-methylquinoxalines, has provided some insights. These compounds have been synthesized and screened for their anti-inflammatory and analgesic activities, with some demonstrating both properties. The general class of quinoxaline derivatives has been reported to possess anti-inflammatory and analgesic effects, with some compounds showing significant reductions in edema in animal models. researchgate.net However, the direct evaluation of this compound derivatives for these properties requires further specific investigation.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The biological profile of the 3-chloroquinoxalin-2-ol scaffold can be significantly modulated by the introduction, removal, or modification of various substituents. Key positions for substitution include the C-3 chlorine, the C-2 hydroxyl group, and various positions on the quinoxaline (B1680401) ring itself.

Role of Halogen (Chlorine) at C-3

For example, in the synthesis of certain quinoxaline derivatives, the 2-chloro group is a key reactive site for introducing further diversity into the molecule. mdpi.com The reactivity of the carbon-chlorine bond allows for nucleophilic substitution reactions, enabling the attachment of various other functional groups that can fine-tune the biological activity. nih.gov

Influence of Hydroxyl Group at C-2

The hydroxyl group at the C-2 position, which results in the quinoxalin-2-one tautomer, plays a significant role in the molecule's ability to form hydrogen bonds with biological targets. This hydrogen bonding capability is often a key interaction for ligand-receptor binding. The presence and position of hydroxyl groups can dramatically affect the biological activity of quinoxaline derivatives. For example, a study on quinoxaline sulfonamides showed that the presence of an ortho-hydroxyl group on a phenylsulfonamide moiety increased the antibacterial activity. mdpi.com

Effects of Substitutions on the Quinoxaline Ring

Modifications to the benzo portion of the quinoxaline ring system also have a profound impact on biological activity. The introduction of different substituents can alter the molecule's lipophilicity, electronic properties, and steric profile, all of which can influence its pharmacological effects.

In one study, a series of 3-alkyl and 3-halogenoalkyl-quinoxalin-2-ones with various substitutions on the benzo-moiety were synthesized and evaluated for their biological activities. nih.gov The results indicated that specific substitutions led to moderate antimicrobial activity against Staphylococcus aureus and interesting cytotoxicity against certain cell lines. nih.gov Another study on 2,3-diphenylquinoxaline (B159395) derivatives as tubulin inhibitors found that electron-donating groups at positions 2 and 3, combined with electron-withdrawing groups at position 6, resulted in the most active compounds. nih.gov

Furthermore, research on quinoxaline derivatives as antimalarial agents showed that the best activity was observed in compounds that were unsubstituted at positions 6 and 7 of the aromatic ring. nih.gov This highlights that in some cases, a lack of substitution at certain positions is more favorable for activity.

Pharmacophore Modeling and Ligand-Receptor Interactions

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. dovepress.com For this compound derivatives, pharmacophore models can be developed based on a set of active compounds to understand the key features required for their biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. longdom.org

A pharmacophore model for a series of B-Raf inhibitors based on an imidazopyridine scaffold, which shares some structural similarities with quinoxalines, included two acceptor atoms, three donor atoms, and three hydrophobic regions. nih.gov Such models serve as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity. dovepress.com

Understanding the interactions between a ligand and its receptor is fundamental to rational drug design. nih.gov For quinoxaline derivatives, these interactions often involve hydrogen bonding, hydrophobic interactions, and pi-stacking with the amino acid residues in the binding pocket of the target protein. For example, in a study of chalcone (B49325) derivatives as falcipain inhibitors, docking studies revealed key interactions with residues such as Gln36, Cys39, Lys37, Asp35, and Trp206. longdom.org

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful tools used to predict and analyze the binding of a ligand to a protein at the molecular level. nih.gov These methods provide insights into the binding affinity, orientation, and interactions of a compound within the active site of a biological target.

For quinoxaline derivatives, molecular docking studies have been employed to elucidate their mechanism of action. For instance, docking studies of 2,3-diphenylquinoxaline derivatives into the colchicine (B1669291) binding site of β-tubulin helped to rationalize their cytotoxic activity. nih.gov Similarly, molecular docking has been used to study the interaction of quinoline (B57606) derivatives with SARS-CoV-2 targets, indicating their potential as antiviral agents. mdpi.com

Density Functional Theory (DFT) calculations are another aspect of computational chemistry that can be used to understand the electronic properties of molecules like 2-chloroquinoline-3-carboxaldehyde, a related compound. bohrium.com These calculations can help in understanding the molecule's reactivity and potential interaction sites. bohrium.com

Design and Synthesis of New Derivatives for Targeted Activities

The insights gained from SAR studies, pharmacophore modeling, and molecular docking are invaluable for the rational design and synthesis of new derivatives with improved and targeted biological activities. nih.gov By understanding which structural modifications are likely to enhance activity, medicinal chemists can focus their synthetic efforts on the most promising compounds.

The synthesis of new quinoxaline derivatives often involves multi-step reaction sequences. For example, new anticancer quinoxaline sulfonamide derivatives have been synthesized from 2,3-diphenylquinoxaline. mdpi.com The development of efficient synthetic routes is crucial for producing a diverse range of derivatives for biological evaluation. mdpi.com

The goal of these synthetic efforts is to create novel molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. For example, new series of 3-arylquinoxaline-carbonitrile derivatives have been synthesized and tested for their antimalarial activity. nih.gov The design of these new compounds is often guided by the need to overcome challenges such as drug resistance.

Degradation Pathways and Environmental Fate of Chloroquinoxalinols

The environmental fate of chloroquinoxaline derivatives is of significant interest due to their emergence as transformation products of widely used herbicides. Understanding their degradation pathways is crucial for assessing their persistence and potential impact on ecosystems. Research has primarily focused on isomers such as 6-chloroquinoxalin-2-ol, a known metabolite of several agricultural chemicals.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Complex Derivatives

The development of efficient and selective methods for the synthesis of 3-chloroquinoxalin-2-ol and its derivatives is a cornerstone for future research. Recently, a photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (B151607) (CHCl3) as the chlorine source has been reported, offering a novel pathway to various 3-chloroquinoxalin-2(1H)-ones in moderate to high yields. rsc.orgrsc.org This method is noted for its mild reaction conditions and excellent regioselectivity. rsc.org

Another significant advancement is the Lewis acid-mediated selective C3-isothiocyanation and chlorination of quinoxalin-2(1H)-ones under visible light at room temperature. nih.gov This protocol demonstrates high efficiency, with the C3-chlorination being achieved within a two-hour timeframe and yielding good to excellent results with broad functional group tolerance. nih.gov These innovative strategies are summarized in the table below.

Table 1: Novel Synthetic Strategies for 3-Chloroquinoxalin-2(1H)-ones

| Method | Reagents and Conditions | Key Advantages |

| Photoredox-Catalyzed Chlorination | Quinoxalin-2(1H)-one, AlCl₃, [Ir(dF(CF₃)ppy)₂(4,4'-dCF₃bpy)]PF₆, CHCl₃, blue LEDs, 50 °C. rsc.org | Mild conditions, excellent regioselectivity, readily available chlorine source. rsc.org |

| Lewis Acid-Mediated Chlorination | Quinoxalin-2(1H)-one, N-chlorosaccharin, Lewis acid, visible light, room temperature. nih.gov | Rapid reaction (2h), good to excellent yields, broad functional group tolerance. nih.gov |

Future research will likely focus on expanding the substrate scope of these reactions, exploring alternative and more sustainable photocatalysts and chlorine sources, and developing one-pot procedures to generate complex derivatives from simple starting materials.

In-depth Mechanistic Studies of Biological Activities

Quinoxaline (B1680401) derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov The introduction of a chlorine atom at the C3-position of the quinoxalin-2-one scaffold can significantly influence its biological profile. The chloro group can act as a key pharmacophore, participating in hydrogen bonding or halogen bonding interactions with biological targets.

Future in-depth mechanistic studies will be crucial to understand how this compound derivatives exert their biological effects. This will involve the synthesis of a library of derivatives and their screening against various biological targets. Techniques such as X-ray crystallography of ligand-protein complexes, computational modeling, and structure-activity relationship (SAR) studies will be instrumental in elucidating the molecular basis of their activity. For instance, understanding how these compounds interact with enzymes or receptors will guide the design of more potent and selective therapeutic agents.

Exploration of New Therapeutic Applications

The versatility of the this compound scaffold opens up avenues for the exploration of new therapeutic applications beyond the traditionally associated activities of quinoxalines. The reactivity of the C-Cl bond allows for the introduction of various functional groups, leading to a diverse range of molecular structures.

Researchers will likely investigate the potential of these novel derivatives in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. The ability to fine-tune the physicochemical properties of the molecules by modifying the substituent at the 3-position will be key to optimizing their pharmacokinetic and pharmacodynamic profiles for different therapeutic targets.

Structure-Based Drug Design and Optimization

The amenability of this compound to chemical modification makes it an ideal candidate for structure-based drug design and optimization. Once a lead compound is identified from screening, computational methods can be employed to model its interaction with the biological target.

This information can then be used to guide the synthesis of new analogs with improved potency, selectivity, and drug-like properties. The chlorine atom can serve as a handle for various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the quinoxaline core. This iterative process of design, synthesis, and biological evaluation is a powerful strategy for the development of new drug candidates.

Green Chemistry Approaches in Quinoxaline Synthesis

While the development of novel synthetic methods is crucial, there is a growing emphasis on the implementation of green chemistry principles in chemical synthesis. Future research in the synthesis of this compound and its derivatives will likely focus on developing more environmentally benign methodologies.

This includes the use of recyclable catalysts, safer solvents, and more energy-efficient reaction conditions. nih.gov For example, the use of visible light in the recently developed chlorination methods is a step towards more sustainable chemistry. nih.gov Further research could explore the use of water as a solvent, biocatalysis, and flow chemistry to minimize the environmental impact of quinoxaline synthesis.

Role of Quinoxalinones in Materials Science

The unique photophysical and electronic properties of the quinoxaline core suggest that its derivatives, including those derived from this compound, could have applications in materials science. Quinoxaline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent sensors.

The introduction of a chlorine atom and the subsequent functionalization at the 3-position can be used to tune the electronic and optical properties of the quinoxalinone system. Future research could explore the synthesis of novel polymers and small molecules incorporating the 3-substituted quinoxalin-2-one motif for applications in organic electronics and photonics. The ability to create extended conjugated systems through reactions at the chloro-substituent will be particularly important in this context.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 3-chloroquinoxalin-2-ol, and how can purity be ensured during preparation?

- Methodology :

- Use condensation reactions between substituted quinoxaline precursors and chlorinating agents (e.g., POCl₃ or SOCl₂) under controlled anhydrous conditions .

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using HPLC (>98% purity threshold) .

- Key parameters : Monitor reaction temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 substrate-to-chlorinating agent) to minimize side products .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodology :

- Spectroscopic analysis :

- ¹H/¹³C NMR to confirm aromatic proton environments and chlorine substitution patterns .

- FT-IR to identify hydroxyl (-OH) and C-Cl stretching vibrations (~3400 cm⁻¹ and 600–800 cm⁻¹, respectively) .

- Elemental analysis (CHN) to validate empirical formula consistency (e.g., C₈H₅ClN₂O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers at 4°C to prevent degradation and moisture absorption .

- Follow WGK Germany Class 3 guidelines for environmental disposal (avoid aqueous release) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodology :

- Perform dose-response studies to distinguish concentration-dependent effects from assay artifacts .

- Use computational modeling (e.g., DFT or molecular docking) to correlate electronic properties (HOMO-LUMO gaps) with observed antioxidant/anti-inflammatory activities .

- Validate findings through reproducibility trials across multiple cell lines or in vivo models .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in halogenated quinoxalines?

- Methodology :

- Synthesize structural analogs (e.g., 3-methyl, 7-chloro, or methoxy-substituted derivatives) to isolate electronic/steric effects .

- Use multivariate analysis (e.g., PCA or PLS regression) to quantify contributions of substituent electronegativity, lipophilicity (logP), and steric bulk to bioactivity .

- Example : Compare IC₅₀ values of 3-chloro vs. 3-methyl derivatives in enzyme inhibition assays .

Q. How can degradation pathways of this compound under environmental conditions be analyzed?

- Methodology :

- Conduct photolysis studies (UV-Vis light, 254 nm) to identify photodegradation products via LC-MS/MS .

- Simulate aqueous hydrolysis at varying pH (2–12) and temperatures (25–60°C) to track Cl⁻ release via ion chromatography .

- Table : Degradation half-lives under different conditions:

| Condition | Half-Life (h) | Major Byproduct |

|---|---|---|

| UV light (pH 7) | 12.3 | Quinoxaline-2,3-dione |

| Alkaline (pH 12) | 4.8 | 2-Hydroxyquinoxaline |

Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s tautomeric forms?

- Methodology :

- Use X-ray crystallography to determine dominant tautomers (e.g., keto-enol equilibrium) in solid state .

- Apply dynamic NMR at variable temperatures (-40°C to 80°C) to observe tautomeric shifts in solution .

Q. How can stability studies optimize storage conditions for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。